![molecular formula C17H17FO B2948999 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone CAS No. 2006277-31-0](/img/structure/B2948999.png)
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone
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Description
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, also known as 4-F-PTB, is an organic compound that has been studied extensively for its potential scientific and industrial applications. It is a colorless, volatile liquid with a strong odor. 4-F-PTB has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural resemblance to other pain-relieving agents. Investigating its interactions with opioid receptors and its effects on pain pathways could lead to novel pain management strategies .
- Anti-Inflammatory Activity : The ketone moiety in 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone suggests anti-inflammatory properties. Scientists study its impact on inflammatory pathways and potential applications in treating inflammatory diseases .
- Cross-Coupling Reactions : The fluorine-substituted benzene ring in this compound makes it an interesting candidate for cross-coupling reactions. Researchers investigate its use as a building block in the synthesis of complex organic molecules .
- Transition-Metal-Catalyzed Transformations : The ketone functionality can serve as a versatile handle for transition-metal-catalyzed transformations. Scientists explore its reactivity in various catalytic processes, such as C–C bond formation and functional group interconversion .
- Fluorescent Properties : The fluorine substitution enhances the compound’s fluorescence. Researchers study its potential as a fluorescent probe or as a component in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .
- Photophysical Studies : Investigating the excited-state properties of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone sheds light on its photophysical behavior. This knowledge informs the design of luminescent materials and sensors .
- Environmental Monitoring : Researchers explore the compound’s fate in the environment, including its degradation pathways and potential toxicity. Analytical methods using chromatography and spectroscopy help detect and quantify it in environmental samples .
- Metabolic Pathways : Investigating how the body metabolizes 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone provides insights into its pharmacokinetics. Scientists analyze its biotransformation and potential metabolites .
- Quantum Chemical Calculations : Researchers employ computational methods to predict the compound’s properties, such as electronic structure, stability, and reactivity. These insights guide experimental studies and aid in rational drug design .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Optoelectronics
Environmental Chemistry and Analytical Methods
Pharmacokinetics and Metabolism Studies
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
4-(4-fluorophenyl)-1-(4-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-13-5-9-15(10-6-13)17(19)4-2-3-14-7-11-16(18)12-8-14/h5-12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWOXBSUNXKQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone |
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